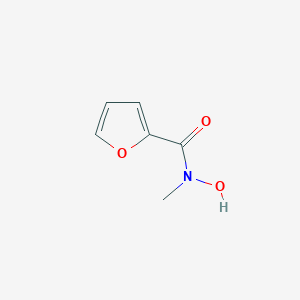

N-hydroxy-N-methylfuran-2-carboxamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-hydroxy-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAHIEOWHDMBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 5-Hydroxyisatine peut être synthétisée par plusieurs méthodes. Une approche courante implique l'hydroxylation de l'isatine en utilisant des réactifs appropriés. Par exemple, la synthèse peut être réalisée en faisant réagir l'isatine avec du chlorhydrate d'hydroxylamine en présence d'une base telle que l'hydroxyde de sodium. La réaction se déroule généralement sous reflux, et le produit est purifié par recristallisation .

Méthodes de production industrielle : La production industrielle de la 5-Hydroxyisatine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé nécessiterait une optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : La 5-Hydroxyisatine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des dérivés quinoniques.

Réduction : Les réactions de réduction peuvent produire des dérivés d'hydroxyindole.

Substitution : Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels à différentes positions sur le cycle isatine.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées.

Principaux produits :

Oxydation : Dérivés quinoniques.

Réduction : Dérivés d'hydroxyindole.

Substitution : Divers dérivés d'isatine substitués selon les réactifs utilisés

Applications De Recherche Scientifique

La 5-Hydroxyisatine a une large gamme d'applications en recherche scientifique :

Chimie : Elle est utilisée comme un bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Elle a été étudiée pour son rôle dans l'inhibition d'enzymes telles que la monoamine oxydase, qui est impliquée dans le catabolisme des neurotransmetteurs.

Médecine : Les applications thérapeutiques potentielles incluent son utilisation comme antioxydant et son rôle dans la recherche sur les maladies neurodégénératives.

Industrie : Elle est utilisée dans la synthèse de colorants et de pigments en raison de ses propriétés colorées vibrantes .

5. Mécanisme d'action

Le mécanisme d'action de la 5-Hydroxyisatine implique son interaction avec diverses cibles moléculaires. Par exemple, elle agit comme un inhibiteur de la monoamine oxydase, augmentant ainsi les niveaux de neurotransmetteurs tels que la dopamine dans le cerveau. Cette inhibition se produit par la liaison de la 5-Hydroxyisatine au site actif de l'enzyme, empêchant la dégradation des neurotransmetteurs .

Composés similaires :

Isatine : Le composé parent dont la 5-Hydroxyisatine est dérivée.

5-Hydroxyoxindole : Un autre dérivé hydroxylé avec des activités biologiques similaires.

6-Hydroxyisatine : Hydroxylée à une position différente, ce qui conduit à des propriétés chimiques différentes.

Unicité : La 5-Hydroxyisatine est unique en raison de son hydroxylation spécifique à la cinquième position, qui lui confère des propriétés chimiques et biologiques distinctes. Cette modification spécifique améliore sa capacité à interagir avec certaines enzymes et certains récepteurs, ce qui en fait un composé précieux en chimie médicinale .

Mécanisme D'action

The mechanism of action of 5-Hydroxyisatin involves its interaction with various molecular targets. For example, it acts as an inhibitor of monoamine oxidase, thereby increasing the levels of neurotransmitters such as dopamine in the brain. This inhibition occurs through the binding of 5-Hydroxyisatin to the active site of the enzyme, preventing the breakdown of neurotransmitters .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

2.1. Substituent Effects on Hydroxamic Acid Derivatives

N-Phenyl-2-Furohydroxamic Acid (Compound 11, ) :

- Structure : Replaces the N-methyl group with a phenyl ring.

- Key Differences : The phenyl group increases aromaticity and lipophilicity compared to the methyl substituent in the target compound.

- Activity : Demonstrated antioxidant properties in DPPH and β-carotene assays, suggesting that hydroxamic acid derivatives are potent radical scavengers .

- N-Hydroxy-N-Methylnaphthalene-2-Carboxamide (): Structure: Replaces the furan ring with a naphthalene system. Implications: Such structural variations may tailor compounds for specific biological targets, such as enzymes requiring hydrophobic interactions .

2.2. Carboxamide vs. Thiourea Derivatives

- N-(Benzylcarbamothioyl)Furan-2-Carboxamide (Compound 3, ): Structure: Replaces the hydroxamic acid oxygen with sulfur (thiourea group). Activity: Thiourea derivatives exhibit distinct antioxidant and antimicrobial profiles compared to hydroxamic acids, as seen in IR and NMR data .

2.3. Impact of Hydroxyl and Methyl Groups

2.4. Complex Heterocyclic Analogues

- N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-Methyl-5-[(2-Methylphenoxy)Methyl]Furan-2-Carboxamide (): Structure: Incorporates a sulfone-containing tetrahydrothiophene ring and a methylphenoxy group.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Antioxidant Activity: Hydroxamic acid derivatives (e.g., N-phenyl-2-furohydroxamic acid) show superior radical scavenging compared to non-hydroxylated analogues, attributed to their ability to donate hydrogen atoms and stabilize radicals .

Structural Flexibility : Substituents like methyl groups () or aromatic systems () modulate solubility and target affinity, enabling customization for therapeutic or industrial applications.

Synthetic Feasibility : Analogues in and highlight the ease of modifying the carboxamide scaffold, supporting diverse synthetic routes for optimizing bioactivity.

Q & A

Basic: What are the established synthetic protocols for N-hydroxy-N-methylfuran-2-carboxamide, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the furan core. A common approach includes:

- Step 1: Preparation of the furan-2-carboxylic acid derivative.

- Step 2: Introduction of the hydroxy and methyl groups via nucleophilic substitution or condensation reactions under dehydrating conditions .

- Step 3: Purification using column chromatography or recrystallization.

Optimization Strategies:

- Temperature Control: Elevated temperatures (e.g., 120°C) during reflux improve reaction kinetics but require monitoring to avoid decomposition .

- Solvent Selection: Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of intermediates .

- Catalysts: Use of coupling agents like EDCI/HOBt for amide bond formation improves yield .

- Design of Experiments (DOE): Systematic variation of molar ratios, reaction time, and pH can identify optimal conditions .

Basic: Which analytical techniques are critical for confirming the structure and purity of N-hydroxy-N-methylfuran-2-carboxamide?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify the positions of hydroxy, methyl, and carboxamide groups. For example, the hydroxy proton appears as a broad singlet at δ 9–10 ppm .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

- X-ray Crystallography: Resolves bond lengths and angles, critical for confirming stereochemistry (e.g., furan ring planarity) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) and detects impurities .

Advanced: How can researchers employ computational chemistry to elucidate the structure-activity relationships (SAR) of N-hydroxy-N-methylfuran-2-carboxamide derivatives?

Answer:

- Molecular Docking: Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock. For example, the hydroxy group may form hydrogen bonds with catalytic residues .

- Quantum Mechanical Calculations: Density Functional Theory (DFT) models optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- Pharmacokinetic Prediction: Tools like SwissADME estimate bioavailability, logP, and metabolic stability based on substituents .

Example SAR Table:

| Derivative | Substituent (R) | logP | IC50 (μM) | Target Protein |

|---|---|---|---|---|

| R = -OH | Hydroxy | 1.2 | 0.45 | Kinase A |

| R = -OCH3 | Methoxy | 1.8 | 1.20 | Kinase A |

| R = -CF3 | Trifluoromethyl | 2.5 | 0.90 | Kinase B |

| Data derived from structural analogs in . |

Advanced: What methodologies are recommended for resolving discrepancies in biological activity data across studies of furan-carboxamide analogs?

Answer:

- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., correlation between electron-withdrawing groups and cytotoxicity) .

- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line specificity, incubation time) to minimize variability .

- Structural Validation: Confirm compound identity via crystallography or NMR when conflicting bioactivity is reported .

Advanced: What experimental approaches are effective in determining the reaction mechanisms of functional group transformations in N-hydroxy-N-methylfuran-2-carboxamide?

Answer:

- Kinetic Isotope Effects (KIE): Use deuterated reagents to probe rate-determining steps (e.g., C-N bond formation) .

- In Situ Spectroscopy: Monitor intermediates via FTIR or Raman spectroscopy during reactions .

- Computational Transition State Modeling: Identify energy barriers for steps like hydroxylation using Gaussian or ORCA software .

Basic: What safety precautions and handling protocols are essential when working with N-hydroxy-N-methylfuran-2-carboxamide in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of aerosols during synthesis .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.